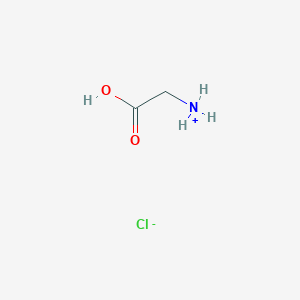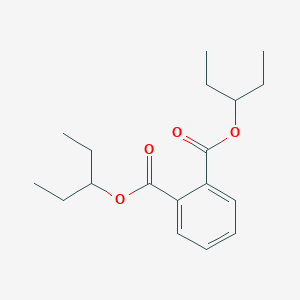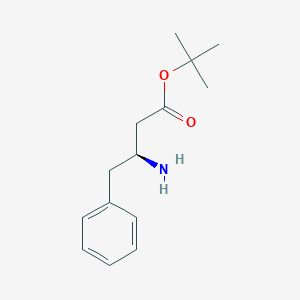![molecular formula C6H7NO2 B047088 3-Oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one,2-methyl-(9CI) CAS No. 116178-21-3](/img/structure/B47088.png)
3-Oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one,2-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-oxa-6-azatricyclo[32002,4]heptan-7-one is a complex organic compound with the molecular formula C6H7NO2 It is characterized by a unique tricyclic structure that includes an oxygen and nitrogen atom within its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that are both efficient and environmentally friendly is also a key consideration in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms within the ring system.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one: The parent compound.
3-Oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one: A similar compound without the methyl group.
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-ol: A hydroxylated derivative.
Uniqueness
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one is unique due to its specific tricyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
116178-21-3 |
|---|---|
Molekularformel |
C6H7NO2 |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
2-methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one |
InChI |
InChI=1S/C6H7NO2/c1-6-2-3(4(6)9-6)7-5(2)8/h2-4H,1H3,(H,7,8) |
InChI-Schlüssel |
MHDCEYHIXARTAC-UHFFFAOYSA-N |
SMILES |
CC12C3C(C1O2)NC3=O |
Kanonische SMILES |
CC12C3C(C1O2)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


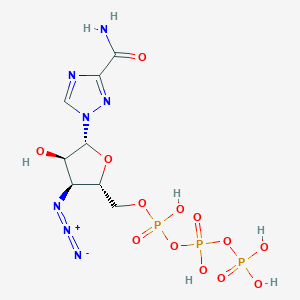
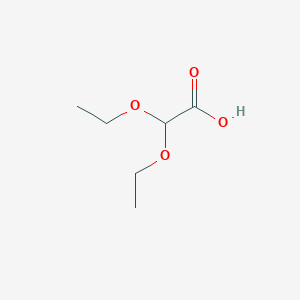
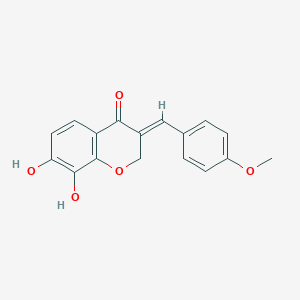
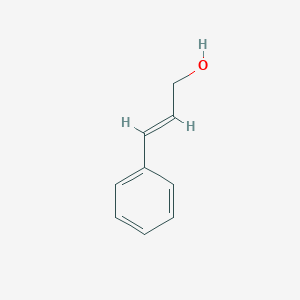
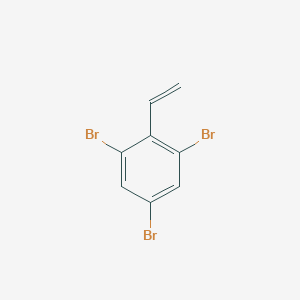
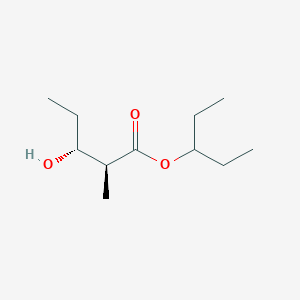
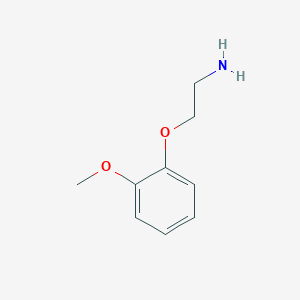
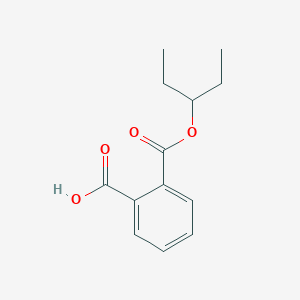
![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)
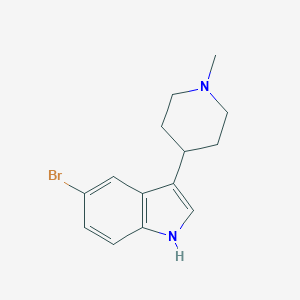
![7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B47026.png)
